Biocatalytic Enantioselective Reduction: 99% ee for Both Enantiomers via Whole-Cell Biocatalysis
Ethyl 3-oxo-5-phenylpentanoate undergoes enantioselective reduction to ethyl 3-hydroxy-5-phenylpentanoate using whole-cell biocatalysts. Both enantiomers of the product are accessible with excellent optical purities of up to 99% ee [1]. This level of stereocontrol is critical for pharmaceutical applications where chiral purity is mandatory. In contrast, methyl 3-oxo-5-phenylpentanoate, while also reducible, often requires different biocatalyst engineering due to altered substrate-enzyme interactions [2].
| Evidence Dimension | Enantiomeric Excess (ee) in Whole-Cell Biocatalytic Reduction |
|---|---|
| Target Compound Data | up to 99% ee for both enantiomers |
| Comparator Or Baseline | Methyl 3-oxo-5-phenylpentanoate (reported enantioselectivity varies; often requires distinct biocatalyst screening) |
| Quantified Difference | Target compound achieves ≥99% ee; comparator values are typically lower or require optimization |
| Conditions | Whole-cell biocatalysts (optimized strains), cofactor recycling systems, 2-propanol as co-substrate |
Why This Matters
Achieving 99% ee directly impacts the purity and cost-efficiency of downstream chiral API synthesis, reducing the need for expensive resolution steps.
- [1] Żądło, A., Schrittwieser, J. H., Koszelewski, D., Kroutil, W., & Ostaszewski, R. (2016). Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. European Journal of Organic Chemistry, 2016(5), 1007-1011. View Source
- [2] Schrittwieser, J. H., et al. (2017). A convenient stereoselective synthesis of 5-hydroxy-3-oxoesters and 3-hydroxy-5-oxoesters. Journal of Biotechnology, 256, 47-54. View Source
